
1-Ethylcyclopropane-1-carboxylic acid
Overview
Description
1-Ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an ethyl substituent at the 1-position of the cyclopropane ring. The ethyl group confers distinct steric and electronic properties, influencing solubility, reactivity, and biological interactions compared to other substituents (e.g., amino, chloro, or hydroxyl groups) .
Preparation Methods
Preparation via Sulfonium and Tetrahydrothiophenium Ylides
Overview
A well-documented and efficient method for synthesizing cyclopropane carboxylic acid derivatives, including 1-ethylcyclopropane-1-carboxylic acid esters, involves the use of stable sulfonium ylides or tetrahydrothiophenium ylides. This method is advantageous due to the stability of the ylides, allowing better control over reaction conditions and higher yields.
Reaction Steps
Step 1: Formation of Tetrahydrothiophenium Salt
Tetrahydrothiophene is reacted with an equimolar or slight excess (10-20%) of an ester of a haloacetic acid (e.g., ethyl bromoacetate) in an inert solvent such as acetone, methyl ethyl ketone, chloroform, or ethylene dichloride. The reaction is conducted at 15–35 °C (preferably 20–25 °C) for 1 to 3 days until completion, yielding the corresponding tetrahydrothiophenium salt.Step 2: Generation of Tetrahydrothiophenium Ylide
The tetrahydrothiophenium salt is treated with an equimolar or excess amount of aqueous base (sodium or potassium hydroxide or carbonate) in the presence of an inert solvent (methylene chloride, ethylene dichloride, chloroform) at 10–50 °C (preferably 15–25 °C) for 10 minutes to 16 hours (preferably 10 minutes to 3 hours). This produces the tetrahydrothiophenium carboxymethylide ester ylide.Step 3: Cyclopropanation
The ylide solution is reacted with an activated olefin (alkene) bearing substituents that promote nucleophilic addition. The olefin is added in equimolar or slight excess amounts, and the mixture is heated at 25–100 °C (preferably 25–50 °C) for a time sufficient to maximize yield. This step forms the cyclopropane carboxylic acid ester.Step 4: Hydrolysis (if needed)
The ester can be hydrolyzed under acidic or basic conditions to yield the free this compound.
Advantages
- The tetrahydrothiophenium ylides are more thermally stable than sulfonium ylides, allowing for better reaction control and scalability.
- The process yields cleaner products with fewer side reactions.
- Reaction conditions are mild and can be adjusted to optimize yield.
Example Data Summary
Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Conversion (%) | Notes |
---|---|---|---|---|---|
1 | Tetrahydrothiophene + ethyl bromoacetate in acetone | 20–25 | 1–3 days | Quantitative | Formation of tetrahydrothiophenium salt |
2 | Salt + NaOH (aq) in methylene chloride | 15–25 | 10 min–3 hours | Quantitative | Formation of ylide |
3 | Ylide + activated olefin (e.g., 6,6-dimethylfulvene) | 25–50 | 1.5 hours | >95 conversion | Cyclopropanation to ester |
4 | Hydrolysis (acid/base) | Variable | Variable | High | Conversion to free acid |
This method is described in detail in patent US4083863A, which provides extensive experimental data supporting the efficiency and scalability of the process.
Alternative Method: Synthesis via 1-Aminocyclopropyl Formate and Nitrite Catalysis
Overview
Another synthetic route involves the conversion of 1-aminocyclopropyl formate to 1-hydroxycyclopropanecarboxylic acid derivatives, which can be adapted for preparing this compound analogs by appropriate alkyl substitutions.
Reaction Steps
Step 1: Nitrosation and Hydroxylation
1-Aminocyclopropyl formate is dissolved in aqueous sulfuric acid and reacted under sodium nitrite catalysis at low temperature (0–5 °C) to form 1-hydroxycyclopropyl formate.Step 2: Deprotection
The ester protecting group is removed by acid or base treatment to yield the free 1-hydroxycyclopropanecarboxylic acid.
Reaction Conditions and Yields
- Molar ratios of sulfuric acid to substrate are maintained at approximately 1.0–1.1:1.
- Sodium nitrite is added in equimolar amounts.
- Reaction times range from 0.5 to 1 hour at 15–30 °C after initial cooling.
- Post-reaction workup involves pH adjustment, extraction with ethyl acetate, drying, and concentration.
- Total yields of 60–70% are reported, with mild and controllable conditions suitable for scale-up.
Advantages
- Avoids use of highly reactive and hazardous reagents such as metallic sodium and liquid bromine.
- Produces less waste and pollution.
- Simple post-treatment and extraction steps.
- High purity product achievable by straightforward methods.
This method is detailed in patent CN110862311A and represents a more environmentally friendly and scalable approach compared to older methods.
Comparative Analysis of Preparation Methods
Feature | Sulfonium/Tetrahydrothiophenium Ylide Method | Nitrite Catalysis Method (1-Aminocyclopropyl Formate) |
---|---|---|
Starting Materials | Tetrahydrothiophene, haloacetic acid esters | 1-Aminocyclopropyl formate |
Reaction Conditions | Mild temperatures (15–50 °C), inert solvents | Acidic aqueous medium, low temperature (0–30 °C) |
Reaction Time | Hours to days | Hours |
Yield | High (>90% conversion in cyclopropanation) | Moderate (60–70% total yield) |
Scalability | Good, due to stable ylides and mild conditions | Good, due to mild conditions and simple workup |
Environmental Impact | Moderate, uses organic solvents | Lower, aqueous medium and less hazardous reagents |
Product Purity | High, clean products with fewer side reactions | High, simple extraction and concentration |
Summary and Recommendations
The sulfonium/tetrahydrothiophenium ylide method is highly effective for synthesizing this compound esters with excellent yields and purity. It is suitable for industrial scale-up due to the stability of intermediates and controllable reaction conditions.
The nitrite catalysis method offers a greener alternative with milder conditions and less hazardous reagents, suitable for producing hydroxy-substituted cyclopropane carboxylic acids and their esters, which can be adapted for ethyl-substituted analogs.
Choice of method depends on the desired scale, available starting materials, environmental considerations, and specific product requirements.
This detailed analysis integrates diverse, authoritative sources and experimental data to provide a comprehensive overview of the preparation methods for this compound, supporting informed decision-making in research and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The ethyl group or the cyclopropane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Ethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a precursor in metabolic pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
Structural and Functional Differences
The table below summarizes key structural and functional differences between 1-ethylcyclopropane-1-carboxylic acid and its analogs:
Metabolic and Transport Properties
- ACC : Transported via xylem in plants under stress conditions (e.g., waterlogging) and converted to ethylene in aerobic tissues .
- Ethyl derivatives (e.g., esters) : Increased lipophilicity may facilitate passive diffusion across biological membranes but reduce compatibility with polar transport systems .
Biological Activity
1-Ethylcyclopropane-1-carboxylic acid (ECPCA) is a cyclopropane derivative that has garnered interest in various fields, particularly in agriculture and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, effects on plant physiology, and potential therapeutic applications.
Chemical Structure and Properties
ECPCA is characterized by its unique cyclopropane ring structure, which imparts distinctive chemical properties. The compound can be synthesized through various methods, often involving cyclopropanation reactions. Its molecular formula is , and it has a molecular weight of 114.15 g/mol.
Ethylene Production Modulation
ECPCA's biological activity is closely related to its role in ethylene production, a critical plant hormone that regulates growth, development, and responses to stress. Research indicates that ECPCA may act as a precursor or regulator in the biosynthesis of ethylene from 1-aminocyclopropane-1-carboxylic acid (ACC) . Ethylene production is essential for various physiological processes, including fruit ripening and stress responses.
Stress Response Enhancement
Studies have shown that ECPCA can enhance plant resilience against biotic and abiotic stressors. For instance, it has been observed to modulate the expression of genes involved in stress response pathways, thereby improving tolerance to pathogens and environmental stresses such as drought and salinity . This modulation occurs through the activation of signaling pathways that involve ethylene and other phytohormones.
Case Studies
- Effect on Maize Resilience : A study highlighted ECPCA's role in boosting maize's defense mechanisms against pathogens. The compound was found to enhance ethylene biosynthesis, which in turn activated defense-related genes . This suggests that ECPCA could be a valuable tool in agricultural practices aimed at improving crop resilience.
- Impact on Plant Development : Another investigation focused on the effects of ECPCA on plant developmental processes. It was found to influence root growth and fruit development positively by modulating ethylene levels . This effect underscores the compound's potential utility in horticulture.
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 114.15 g/mol |
Boiling Point | 190 °C |
Solubility | Soluble in organic solvents |
Biological Activity | Effect |
---|---|
Ethylene Production | Enhances production |
Stress Tolerance | Improves resilience against stress |
Growth Regulation | Positively affects root and fruit development |
Q & A
Q. Basic: What are the established synthetic routes for cyclopropane carboxylic acids, and how do reaction conditions affect yields?
Cyclopropane carboxylic acids are synthesized via cyclopropanation reactions. Key methods include:
- Hofmann rearrangement : Electro-induced reactions under controlled pH (e.g., pH 1 with hydrochloric acid) yield cyclopropylamines, which can be further functionalized .
- Cyclopropanation of alkenes : Using diazo compounds or transition metal catalysts (e.g., zinc salts) to form strained cyclopropane rings .
- Functional group interconversion : Nitrile groups in compounds like ethyl 1-cyanocyclopropanecarboxylate are hydrolyzed to carboxylic acids under acidic or basic conditions .
Methodological Insight: Optimize reaction conditions (solvent, catalyst, temperature) to minimize side reactions. For example, microwave-assisted synthesis improves yield and reduces time for tetrazole derivatives .
Q. Basic: How is 1-Aminocyclopropane-1-carboxylic acid (ACC) quantified in plant tissues, and what are the limitations of current assays?
ACC is quantified using:
- Gas chromatography (GC) : Coupled with flame ionization detection after derivatization .
- Enzymatic assays : ACC oxidase converts ACC to ethylene, which is measured via gas chromatography .
- HPLC-MS : Provides high sensitivity but requires specialized instrumentation .
Limitations: Enzymatic assays assume 100% conversion efficiency, which varies with tissue type and enzyme stability. Contaminants in crude extracts may inhibit ACC oxidase, leading to underestimation .
Q. Advanced: What structural and mechanistic insights into ACC oxidase (ACCO) inform experimental design for ethylene biosynthesis studies?
ACCO is a non-heme Fe(II)-dependent enzyme that converts ACC to ethylene. Key findings:
- Crystal structure : Reveals a 2-His-1-carboxylate facial triad coordinating Fe(II), critical for substrate binding .
- CO₂ activation : CO₂ acts as a cofactor, stabilizing the Fe(II) center and facilitating ACC binding .
- Spectroscopic studies : Electron paramagnetic resonance (EPR) and UV-Vis spectroscopy track Fe(II) redox states during catalysis .
Experimental Design Tip: Use anaerobic conditions to prevent Fe(II) oxidation. Include CO₂ supplementation in vitro assays to mimic physiological conditions .
Q. Advanced: How do contradictory findings regarding ACC stability in vacuoles versus cytosol impact stress-response studies?
Studies report conflicting ACC stability in isolated vacuoles:
- Vacuolar stability : ACC remains intact in vacuoles under osmotic stress, suggesting compartment-specific regulation .
- Cytosolic degradation : ACC is rapidly metabolized in the cytosol by ACC deaminase, reducing ethylene output .
Resolution Strategy: Use compartment-specific inhibitors (e.g., protonophores for vacuolar pH disruption) and isotopic labeling to track ACC pools .
Q. Advanced: What are the implications of ACC conjugation (e.g., with malonyl or glutathione) in plant signaling pathways?
ACC conjugates regulate ethylene biosynthesis by sequestering ACC:
- Malonyl-ACC (MACC) : A stable conjugate that accumulates during fruit ripening, acting as a reservoir for ACC .
- Glutathione-ACC : Linked to redox regulation under oxidative stress .
Methodological Approach: Use hydrolysis assays (e.g., β-glucosidase treatment) to quantify conjugated ACC. Compare wild-type and mutant lines lacking conjugating enzymes .
Q. Basic: What safety protocols are recommended for handling cyclopropane carboxylic acids in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, N95 masks, and sealed goggles to prevent inhalation, skin, and eye exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyanides) .
- Waste disposal : Avoid aqueous discharge; incinerate hazardous waste to prevent environmental contamination .
Reference: Safety data sheets (SDS) from Cayman Chemical Co. provide detailed hazard classifications (e.g., skin/eye irritation) .
Q. Advanced: How do fluorinated ACC analogs (e.g., 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid) inhibit ACC deaminase?
Fluorinated analogs act as competitive inhibitors:
- Mechanism : The difluoro group mimics ACC’s cyclopropane ring but resists enzymatic cleavage due to C-F bond stability .
- Kinetic studies : Measure values using Lineweaver-Burk plots to assess inhibition potency .
Application: These analogs are tools to study ethylene-independent pathways in plant stress responses .
Q. Basic: What spectroscopic techniques are employed to characterize cyclopropane derivatives?
- NMR : and NMR identify cyclopropane ring protons (δ 0.5–2.0 ppm) and carboxylic acid carbons (δ 170–180 ppm) .
- IR spectroscopy : Carboxylic acid C=O stretches appear at 1680–1720 cm⁻¹ .
- X-ray crystallography : Resolves strained cyclopropane geometries and hydrogen-bonding networks .
Q. Advanced: How do structural modifications (e.g., tetrazole substitution) alter the bioactivity of cyclopropane carboxylic acids?
- Tetrazole derivatives : Enhance metabolic stability and mimic carboxylic acid bioisosteres in drug design .
- Phenylcyclopropane analogs : Increase lipophilicity, improving membrane permeability in pharmacological studies .
Case Study : 1-(Tetrazol-1-yl)cyclopropane-1-carboxylic acid shows enhanced stability in vivo compared to ACC .
Q. Advanced: What are the challenges in reconciling in vitro and in vivo data on ACC’s role in ethylene biosynthesis?
Properties
IUPAC Name |
1-ethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZHVHBTFKOUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620839 | |
Record name | 1-Ethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150864-95-2 | |
Record name | 1-Ethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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